![molecular formula C12H17N5O10S B564147 (3R)-3-[[(E)-4-amino-2-[[2-[[(2S)-2,3-dihydroxypropanoyl]amino]acetyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid CAS No. 108065-96-9](/img/structure/B564147.png)
(3R)-3-[[(E)-4-amino-2-[[2-[[(2S)-2,3-dihydroxypropanoyl]amino]acetyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-[[(E)-4-amino-2-[[2-[[(2S)-2,3-dihydroxypropanoyl]amino]acetyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid is a monobactam antibiotic isolated from the culture filtrate of Cytophaga johnsonae PB-5266. It exhibits weak antibacterial activity against a sensitive mutant of Escherichia coli to beta-lactam antibiotics . The chemical structure of PB-5266C includes a dehydroasparagine residue, which distinguishes it from other monobactams .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PB-5266C involves the fermentation of Cytophaga johnsonae PB-5266. The culture broth is subjected to various purification processes to isolate the antibiotic . The specific synthetic routes and reaction conditions for PB-5266C are not extensively documented in the literature.
Industrial Production Methods
Industrial production of PB-5266C follows similar fermentation processes used for other antibiotics. The large-scale cultivation of Cytophaga johnsonae in bioreactors, followed by downstream processing, including filtration, extraction, and purification, is employed to obtain the antibiotic in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions
PB-5266C undergoes several chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in PB-5266C.
Substitution: The antibiotic can undergo substitution reactions, particularly at the dehydroasparagine residue.
Common Reagents and Conditions
Common reagents used in the reactions involving PB-5266C include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the antibiotic .
Wissenschaftliche Forschungsanwendungen
PB-5266C has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactions of monobactams.
Biology: Employed in research to understand the mechanisms of action of beta-lactam antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by beta-lactam-sensitive mutants.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control processes
Wirkmechanismus
PB-5266C exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, PB-5266C disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to PB-5266C include other monobactams such as:
Aztreonam: A monobactam antibiotic with a similar mechanism of action but different chemical structure.
Tigemonam: Another monobactam with distinct antibacterial properties.
Carumonam: A monobactam used in clinical settings for its antibacterial activity
Uniqueness
PB-5266C is unique due to its dehydroasparagine residue, which is not present in other monobactams.
Eigenschaften
CAS-Nummer |
108065-96-9 |
|---|---|
Molekularformel |
C12H17N5O10S |
Molekulargewicht |
423.353 |
IUPAC-Name |
(3R)-3-[[(E)-4-amino-2-[[2-[[(2S)-2,3-dihydroxypropanoyl]amino]acetyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C12H17N5O10S/c13-8(20)1-5(15-9(21)2-14-11(23)7(19)4-18)10(22)16-6-3-17(12(6)24)28(25,26)27/h1,6-7,18-19H,2-4H2,(H2,13,20)(H,14,23)(H,15,21)(H,16,22)(H,25,26,27)/b5-1+/t6-,7+/m1/s1 |
InChI-Schlüssel |
CFFFTCICFURLIB-FASBUVPQSA-N |
SMILES |
C1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=CC(=O)N)NC(=O)CNC(=O)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



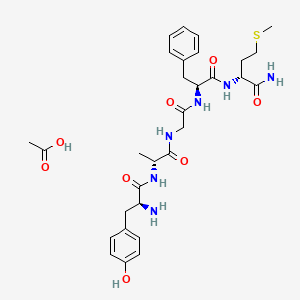
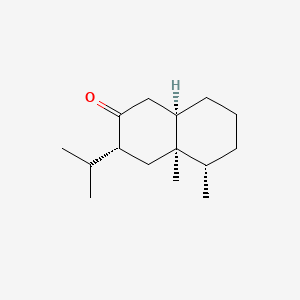
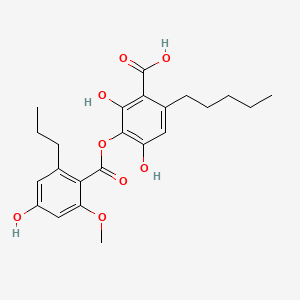
![Ethanone, 1-bicyclo[2.1.0]pent-2-yl-, (1alpha,2beta,4alpha)- (9CI)](/img/new.no-structure.jpg)
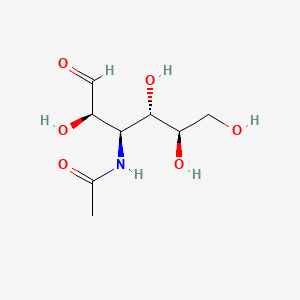
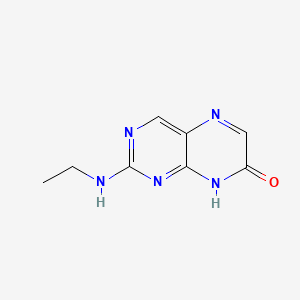
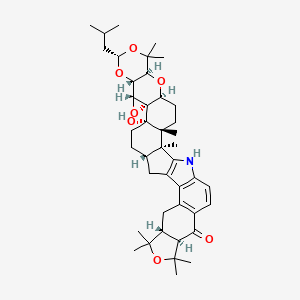
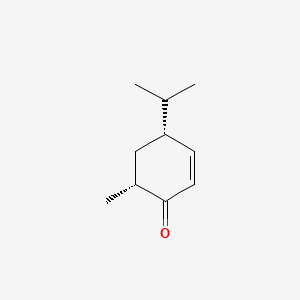
![N,5,6-trimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B564084.png)
![2-Methyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B564085.png)
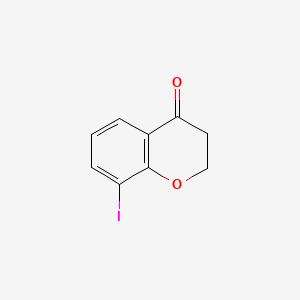
![[(1S,3S,13S,14S,17S,19R,20R,21S,22S,23S,24R,25S)-18,19,21-triacetyloxy-22,24,25-trihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B564087.png)
